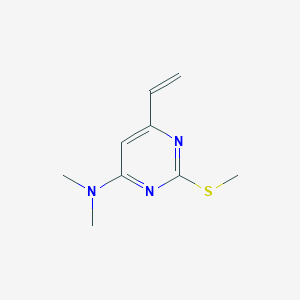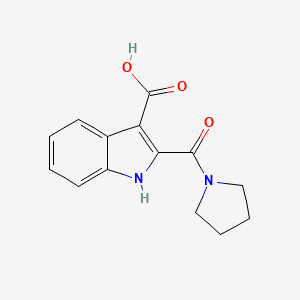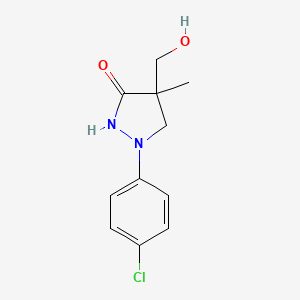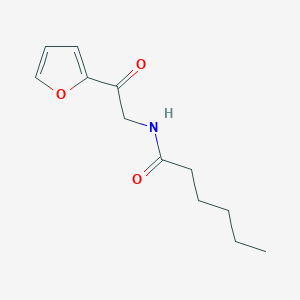
2-(1-Chlorobutan-2-yl)furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Chlorobutan-2-yl)furan is an organic compound belonging to the furan family, characterized by a furan ring substituted with a 1-chlorobutan-2-yl group. Furans are a class of aromatic heterocycles known for their wide range of pharmacological activities and applications in various fields, including medicinal chemistry, materials science, and industrial chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Chlorobutan-2-yl)furan can be achieved through several methods. One common approach involves the reaction of 2-furyl lithium with 1-chlorobutane under controlled conditions. This reaction typically requires an inert atmosphere and low temperatures to prevent side reactions and ensure high yields .
Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, where 2-bromo-5-nitrofuran is reacted with 1-chlorobutane in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize production costs. The use of microwave irradiation and other advanced techniques can further enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Chlorobutan-2-yl)furan undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The chlorine atom in the 1-chlorobutan-2-yl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted furans, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(1-Chlorobutan-2-yl)furan has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(1-Chlorobutan-2-yl)furan involves its interaction with specific molecular targets and pathways. The furan ring can undergo electrophilic aromatic substitution reactions, while the 1-chlorobutan-2-yl group can participate in nucleophilic substitution reactions. These interactions can lead to the formation of reactive intermediates that exert biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1-Bromobutan-2-yl)furan: Similar structure but with a bromine atom instead of chlorine.
2-(1-Chlorobutan-2-yl)thiophene: Similar structure but with a thiophene ring instead of a furan ring.
2-(1-Chlorobutan-2-yl)pyrrole: Similar structure but with a pyrrole ring instead of a furan ring.
Uniqueness
2-(1-Chlorobutan-2-yl)furan is unique due to its specific substitution pattern and the presence of both a furan ring and a chlorinated butyl group. This combination of structural features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
89026-09-5 |
|---|---|
Molekularformel |
C8H11ClO |
Molekulargewicht |
158.62 g/mol |
IUPAC-Name |
2-(1-chlorobutan-2-yl)furan |
InChI |
InChI=1S/C8H11ClO/c1-2-7(6-9)8-4-3-5-10-8/h3-5,7H,2,6H2,1H3 |
InChI-Schlüssel |
FCNRJFKQYCBTCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CCl)C1=CC=CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-5-[(1H-indol-3-yl)methyl]-4-methyl-1H-pyrrole-3-carbonitrile](/img/structure/B12910030.png)

![Cyclohepta[cd]benzofuran](/img/structure/B12910040.png)

![[1,2,4]Triazolo[1,5-a]pyridine, 5-methyl-2-(4-methylphenyl)-](/img/structure/B12910052.png)




![N-{[6-(Methylamino)-3H-purin-3-yl]acetyl}-L-aspartic acid](/img/structure/B12910072.png)




